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molecular formula C17H26N4O3 B1680469 [2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate

[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate

Cat. No. B1680469
M. Wt: 334.4 g/mol
InChI Key: HSYCMGWPPRTNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214798B2

Procedure details

The process is performed according to the procedure described in Example 1 (step 1.5). Starting with 0.841 g (2.77 mmol) of 3-{2-[1-(6-methyl-2-pyridyl)-4-piperidyl]ethyl}-1,3-oxazolidine-2,4-dione, obtained in step 4.3, and 6.9 ml (13.86 mmol) of a solution (2M) of methylamine in tetrahydrofuran, 0.598 g of pure product is obtained in the form of an oil, after chromatography on silica gel, eluting with a 95/5 mixture of dichloromethane and methanol. This oily residue is then taken up with a solution of hydrochloric acid (5N) in isopropanol and the salt formed is filtered off and then washed successively with acetone and then with ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-{2-[1-(6-methyl-2-pyridyl)-4-piperidyl]ethyl}-1,3-oxazolidine-2,4-dione
Quantity
0.841 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][N:16]3[C:20](=[O:21])[CH2:19][O:18][C:17]3=[O:22])[CH2:10][CH2:9]2)[CH:5]=[CH:4][CH:3]=1.[CH3:23][NH2:24]>O1CCCC1>[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][NH:16][C:17](=[O:22])[O:18][CH2:19][C:20]([NH:24][CH3:23])=[O:21])[CH2:12][CH2:13]2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-{2-[1-(6-methyl-2-pyridyl)-4-piperidyl]ethyl}-1,3-oxazolidine-2,4-dione
Quantity
0.841 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N1CCC(CC1)CCN1C(OCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)N1CCC(CC1)CCNC(OCC(=O)NC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.86 mmol
AMOUNT: MOLARITY
AMOUNT: VOLUME 6.9 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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